5-Bromoisothiazolo[5,4-b]pyridin-3-amine
CAS No.:
Cat. No.: VC17422969
Molecular Formula: C6H4BrN3S
Molecular Weight: 230.09 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromoisothiazolo[5,4-b]pyridin-3-amine -](/images/structure/VC17422969.png)
Specification
Molecular Formula | C6H4BrN3S |
---|---|
Molecular Weight | 230.09 g/mol |
IUPAC Name | 5-bromo-[1,2]thiazolo[5,4-b]pyridin-3-amine |
Standard InChI | InChI=1S/C6H4BrN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10) |
Standard InChI Key | YIQNIADFTCRHTE-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=C1C(=NS2)N)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Bromoisothiazolo[5,4-b]pyridin-3-amine (CAS: 1643590-09-3 , alternative CAS: 1260880-81-6 ) belongs to the isothiazolo[5,4-b]pyridine family, characterized by a fused bicyclic system combining a five-membered isothiazole ring with a six-membered pyridine ring. The bromine atom occupies position 5 on the pyridine moiety, while the amine group resides at position 3 of the isothiazole component .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular formula | C₆H₄BrN₃S | |
Molecular weight | 245.09 g/mol | |
Exact mass | 244.927 Da | |
LogP (octanol-water) | 2.15 | |
Topological PSA | 64.9 Ų |
The bromine substitution enhances electrophilic aromatic substitution reactivity while the electron-rich amine group facilitates hydrogen bonding interactions in biological systems .
Spectroscopic Characterization
Though experimental spectral data remains unpublished, computational models predict:
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¹H NMR: Downfield shifts for H-4 (δ 8.7–9.1 ppm) and H-7 (δ 7.8–8.2 ppm) due to electron-withdrawing bromine and ring current effects .
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¹³C NMR: Distinct signals for C-5 (δ 120–125 ppm, Br-substituted) and C-3 (δ 155–160 ppm, amine-adjacent) .
Synthetic Methodologies
Core Scaffold Construction
The synthesis typically follows a halogenative cyclization strategy:
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Pyridinone Formation: 2-Chloro-3-cyanopyridine undergoes acid-catalyzed hydrolysis to 2-hydroxypyridin-3-carbonitrile .
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Bromination: Electrophilic bromination introduces Br at position 5 using Br₂/HBr (yield: 68–72%) .
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Thiolation and Cyclization: Treatment with methyl 3-mercaptopropionate followed by POCl₃-mediated cyclization yields the isothiazolo[5,4-b]pyridine core .
Table 2: Key Synthetic Intermediates
Step | Intermediate | Yield (%) | Conditions |
---|---|---|---|
1 | 2-Hydroxypyridin-3-carbonitrile | 85 | HCl reflux, 6 hr |
2 | 5-Bromo-2-hydroxypyridin-3-carbonitrile | 70 | Br₂, HBr, 0°C→RT, 12 hr |
3 | Methyl 3-((5-bromo-3-cyanopyridin-2-yl)thio)propanoate | 63 | K₂CO₃, DMF, 60°C |
Functionalization Challenges
Regioselective modification at positions 3 and 6 remains problematic due to:
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Electronic effects: Bromine deactivates position 5, directing substitutions to positions 3 and 7 .
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Steric hindrance: The fused ring system limits access to position 6 for bulky reagents .
Recent advances employ Pd-catalyzed cross-coupling to install aryl/heteroaryl groups at position 3 (Suzuki-Miyaura: 45–60% yield) .
Compound | Target | IC₅₀/EC₅₀ | Cell Line |
---|---|---|---|
Isothiazolo[4,3-b]pyridine-7-carboxamide | GAK | 0.11 μM | HEK293 |
Pyrazolo[3,4-b]pyridine C03 | TRKA | 56 nM | Km-12 |
5-Bromo derivative (this compound) | GAK | >10 μM | HEK293 |
Pharmacokinetic Considerations
Metabolic Stability
While direct data is unavailable, analogous isothiazolo pyridines exhibit:
Toxicity Profile
Preliminary studies on related compounds indicate:
Industrial and Regulatory Aspects
Patent Landscape
No direct patents exist, but related filings include:
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